D-Ribose

Description

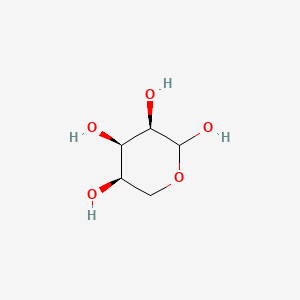

Structure

3D Structure

Properties

CAS No. |

10018-08-3 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(3R,4R,5R)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |

InChI Key |

SRBFZHDQGSBBOR-SOOFDHNKSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

physical_description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

vapor_pressure |

0.00000085 [mmHg] |

Origin of Product |

United States |

Foundational & Exploratory

D-Ribose as a Precursor to ATP Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, essential for a vast array of biological processes. The synthesis of ATP is intrinsically linked to the availability of its molecular precursors, one of which is the pentose (B10789219) sugar D-ribose (B76849). This technical guide provides a comprehensive overview of the role of this compound in ATP synthesis, intended for researchers, scientists, and professionals in drug development. We will delve into the core biochemical pathways, present quantitative data from clinical and preclinical studies, and provide detailed experimental protocols for the measurement of ATP. Furthermore, this guide will explore the potential therapeutic applications and considerations of this compound supplementation.

Introduction: The Central Role of this compound in Cellular Bioenergetics

This compound, a naturally occurring five-carbon monosaccharide, is a fundamental building block for numerous essential biomolecules, including ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and, most critically for cellular energy, adenosine triphosphate (ATP).[1][2] ATP is composed of an adenine (B156593) base, a ribose sugar, and three phosphate (B84403) groups. The high-energy bonds between these phosphate groups are the cell's immediate source of energy for metabolic reactions, muscle contraction, and nerve impulse propagation.[3]

The intracellular synthesis of this compound primarily occurs through the pentose phosphate pathway (PPP), a metabolic route parallel to glycolysis.[1][4] However, the PPP can be a slow and rate-limited process, particularly in tissues with high energy demands such as the heart and skeletal muscle, due to the limited availability of the enzyme glucose-6-phosphate dehydrogenase (G6PD).[1][5] This limitation can become a significant bottleneck in ATP production, especially under conditions of physiological stress, ischemia, or in certain pathological states.[1][6]

Supplemental this compound can bypass these rate-limiting steps of the PPP, providing a direct substrate for the synthesis of 5-phospho-D-ribose 1-pyrophosphate (PRPP), a critical intermediate for both de novo and salvage pathways of nucleotide synthesis.[1][7] This guide will explore the intricacies of these pathways and the scientific evidence supporting the use of this compound to enhance cellular ATP levels.

Biochemical Pathways of ATP Synthesis Involving this compound

The contribution of this compound to ATP synthesis is multifaceted, involving its entry into central metabolic pathways and its direct incorporation into nucleotide synthesis.

The Pentose Phosphate Pathway (PPP) and PRPP Synthesis

The endogenous production of this compound-5-phosphate, the precursor for PRPP, occurs via the PPP. This pathway has two main branches: the oxidative and non-oxidative phases. The oxidative phase generates NADPH, a crucial reducing agent for various biosynthetic reactions and antioxidant defense, while the non-oxidative phase interconverts pentose phosphates, including the production of ribose-5-phosphate (B1218738).[4][8]

The enzyme ribokinase catalyzes the phosphorylation of this compound to this compound-5-phosphate, which is then converted to PRPP by PRPP synthetase.[9] PRPP is the activated form of ribose and serves as the cornerstone for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[10]

De Novo and Salvage Pathways for Nucleotide Synthesis

There are two primary pathways for the synthesis of nucleotides: the de novo pathway and the salvage pathway.

-

De Novo Synthesis: This pathway builds nucleotides from simpler precursor molecules, such as amino acids, bicarbonate, and ammonia. The synthesis of the purine and pyrimidine rings occurs directly on the PRPP molecule.[11][12] This process is metabolically expensive and can be slow.

-

Salvage Pathway: This more energy-efficient pathway recycles pre-existing bases and nucleosides that result from the degradation of DNA and RNA.[13] PRPP is also a key substrate in this pathway, where enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) attach a recycled purine base to the ribose-5-phosphate of PRPP.[7]

By providing an exogenous source of this compound, the intracellular pool of PRPP can be increased, thereby accelerating both the de novo and salvage pathways for ATP synthesis.[1][14] This is particularly beneficial in conditions where ATP has been rapidly depleted, as the salvage pathway allows for a much faster replenishment of the adenine nucleotide pool compared to de novo synthesis alone.[1]

Quantitative Data on this compound Supplementation and ATP Levels

Numerous studies have investigated the effects of this compound supplementation on ATP levels in various contexts, from clinical conditions to athletic performance. The following tables summarize key quantitative findings.

Table 1: this compound in Cardiovascular Disease

| Study Population | This compound Dosage | Duration | Key Findings | Reference |

| Dogs with myocardial ischemia | Intravenous infusion | During and after ischemia | ATP levels rebounded to 85% of normal within 24 hours, compared to no significant recovery in the control group.[15] | [15] |

| 15 patients with chronic coronary artery disease and heart failure | 5g, three times daily | 3 weeks | Significantly enhanced left ventricular filling and improved quality of life.[15] | [15] |

| 11 patients with NYHA Class II-IV heart failure | Not specified | 6 weeks | Improved tissue blood flow in 64% of patients.[15] | [15] |

| Patients with stable severe coronary artery disease | Not specified | 3 days | Improved myocardial tolerance to ischemia.[1] | [1] |

Table 2: this compound in Fibromyalgia and Chronic Fatigue Syndrome (CFS)

| Study Population | This compound Dosage | Duration | Key Findings | Reference |

| 41 patients with Fibromyalgia and/or CFS (Pilot Study) | 5g, three times daily | Average of 3 weeks | ~66% of patients experienced significant improvement. Average 45% increase in energy and 30% improvement in overall well-being.[16][17] | [16][17] |

| 257 patients with CFS and Fibromyalgia (Multicenter Study) | 5g, three times daily | 3 weeks | Average energy increase of 61.3%. 37% increase in overall well-being, 29.3% improvement in sleep, and 30% improvement in mental clarity.[18] | [18] |

Table 3: this compound in Athletic Performance and Muscle Recovery

| Study Population | This compound Dosage | Duration | Key Findings | Reference |

| Healthy male subjects after exhaustive cycling | ~150g total (200mg/kg + sucrose, thrice daily) | 3 days | Restored muscle ATP concentrations to pre-exercise levels, while the placebo group showed only partial restoration.[5] | [5] |

| Healthy subjects after high-intensity intermittent exercise | Oral supplementation | 72 hours | ATP synthesis increased and ATP levels returned to normal after 72 hours in the this compound group, a benefit not seen in the control group.[19] | [19] |

| 26 healthy subjects (crossover study) | 10g/day | 5 days (2 loading, 3 with exercise) | In the lower VO2 max group, this compound maintained exercise performance and resulted in lower perceived exertion and creatine (B1669601) kinase levels compared to dextrose.[19] | [19] |

Experimental Protocols for Measuring ATP Levels

Accurate quantification of intracellular ATP is crucial for assessing the efficacy of this compound supplementation. Several robust methods are available, each with its own advantages and applications.

Luciferase-Based Bioluminescence Assay for Cultured Cells

This is a highly sensitive method for quantifying ATP in cell lysates.

Principle: The enzyme firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.[20]

Materials:

-

Cultured cells treated with this compound or control.

-

ATP Cell Viability Luciferase Assay Kit (e.g., from Sigma-Aldrich or similar).[21]

-

Luminometer.

-

96-well microtiter plates (black-walled for luminescence).

-

Phosphate-buffered saline (PBS).

Protocol:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and culture to the desired confluency. Treat cells with various concentrations of this compound for the desired time period. Include untreated control wells.

-

Reagent Preparation: Prepare the ATP detection cocktail according to the manufacturer's instructions, typically by mixing the luciferase enzyme and D-luciferin substrate in an assay buffer.[21]

-

Cell Lysis and ATP Measurement:

-

For suspension cells, transfer a small volume of the cell culture to a luminometer tube or a well of a black-walled 96-well plate.

-

For adherent cells, remove the culture medium and add a cell lysis reagent provided in the kit.

-

Add the prepared ATP detection cocktail to the cell lysate.

-

Immediately measure the luminescence using a luminometer.[6]

-

-

Data Analysis: Generate a standard curve using known concentrations of ATP. Use this curve to determine the ATP concentration in the experimental samples.

High-Performance Liquid Chromatography (HPLC) for Tissue Samples

HPLC provides a robust method for separating and quantifying adenine nucleotides (ATP, ADP, AMP) in tissue extracts.

Principle: A tissue extract is injected into an HPLC system equipped with a reverse-phase column. The different nucleotides are separated based on their polarity and detected by UV absorbance.

Materials:

-

Tissue sample (e.g., muscle biopsy).

-

Liquid nitrogen.

-

Perchloric acid.

-

Potassium hydroxide (B78521) (KOH).

-

HPLC system with a UV detector and a C18 reverse-phase column.

-

Mobile phase (e.g., ammonium (B1175870) dihydrogen phosphate buffer).[13]

-

ATP, ADP, and AMP standards.

Protocol:

-

Tissue Collection and Freezing: Obtain a muscle biopsy and immediately freeze it in liquid nitrogen to halt metabolic activity.[2]

-

Protein Precipitation and Extraction:

-

Homogenize the frozen tissue in ice-cold perchloric acid.

-

Centrifuge the homogenate to pellet the precipitated proteins.

-

Neutralize the supernatant containing the nucleotides with KOH.

-

Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

-

-

HPLC Analysis:

-

Filter the supernatant and inject a known volume into the HPLC system.

-

Separate the nucleotides using a C18 column and an appropriate mobile phase.

-

Detect the nucleotides by their UV absorbance at 254 nm.

-

-

Data Analysis: Create a standard curve for ATP, ADP, and AMP using known concentrations. Quantify the nucleotides in the sample by comparing their peak areas to the standard curve.

31P-Nuclear Magnetic Resonance (NMR) Spectroscopy for In Vivo Measurement

31P-NMR is a non-invasive technique that allows for the measurement of phosphorus-containing metabolites, including ATP and phosphocreatine (B42189) (PCr), in living tissue.

Principle: The nuclei of phosphorus-31 atoms have a magnetic moment. When placed in a strong magnetic field, they can be excited by radiofrequency pulses. The subsequent relaxation of these nuclei emits a signal that is dependent on their chemical environment, allowing for the differentiation and quantification of ATP and other phosphorus-containing compounds.

Methodology:

-

The subject is placed within the bore of a high-field NMR scanner.

-

A surface coil is positioned over the tissue of interest (e.g., the heart or skeletal muscle).

-

A series of radiofrequency pulses are applied, and the resulting signals are detected.

-

The signals are processed to generate a spectrum with distinct peaks corresponding to the different phosphate groups of ATP (α, β, and γ), PCr, and inorganic phosphate (Pi).

-

The relative concentrations of these metabolites can be determined from the areas under their respective peaks.[17]

Important Considerations and Potential Side Effects

While this compound supplementation is generally considered safe, there are some important considerations for researchers and clinicians.

Uric Acid Production

The metabolism of this compound can lead to an increase in the production of purine nucleotides, and their subsequent catabolism can result in the formation of uric acid.[7] Some studies have reported a transient increase in serum uric acid levels following this compound supplementation.[10] This is an important consideration for individuals with a predisposition to hyperuricemia or gout.

Formation of Advanced Glycation End Products (AGEs)

This compound is a reducing sugar and has been shown in vitro and in some in vivo studies to be more reactive than glucose in the non-enzymatic glycation of proteins, leading to the formation of advanced glycation end products (AGEs).[1][5] AGEs are implicated in the pathogenesis of various chronic diseases. The long-term effects of high-dose this compound supplementation on AGE formation in humans require further investigation.

Conclusion

This compound plays a pivotal role as a precursor to ATP synthesis, offering a direct route to replenish cellular energy stores. By bypassing the rate-limiting steps of the pentose phosphate pathway, supplemental this compound can enhance the production of PRPP, a critical substrate for both de novo and salvage pathways of nucleotide synthesis. The quantitative data from a range of studies suggest that this compound supplementation may be beneficial in conditions characterized by impaired cellular energy metabolism, such as cardiovascular disease, fibromyalgia, and chronic fatigue syndrome, as well as in aiding muscle recovery after intense exercise.

For researchers and drug development professionals, understanding the biochemical mechanisms of this compound and employing robust analytical methods to measure its effects on ATP levels are essential for further elucidating its therapeutic potential. Continued research is warranted to optimize dosing strategies and to fully understand the long-term implications of this compound supplementation. This guide provides a foundational understanding to support these future endeavors.

References

- 1. This compound Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition | PLOS One [journals.plos.org]

- 2. Muscle Biopsy Sample Preparation and Proteomics Analysis Based on UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sm.unife.it [sm.unife.it]

- 9. Effects of this compound on human erythrocytes: Non-enzymatic glycation of hemoglobin, eryptosis, oxidative stress and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Hematological and Biochemical parameters with extended this compound ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chop.edu [chop.edu]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. This compound induces cellular protein glycation and impairs mouse spatial cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ispub.com [ispub.com]

- 17. Human Cardiac 31P-MR Spectroscopy at 3 Tesla Cannot Detect Failing Myocardial Energy Homeostasis during Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of ATP synthesis rates by 31P-NMR spectroscopy in the intact myocardium in vivo [pubmed.ncbi.nlm.nih.gov]

- 19. Ischaemic ATP degradation studied by HPLC and 31P-NMR spectroscopy: do the two techniques observe the same ATP pools? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. sigmaaldrich.com [sigmaaldrich.com]

The Pivotal Role of D-Ribose in Nucleotide Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the function of D-Ribose in the biosynthesis of nucleotides, the fundamental building blocks of nucleic acids. This compound, primarily in its phosphorylated form, ribose-5-phosphate (B1218738) (R5P), serves as the central precursor for the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP), the activated ribose donor for both de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) biosynthesis. This document details the core biochemical pathways, enzymatic reactions, and regulatory mechanisms governing the flux of this compound into nucleotide production. Furthermore, it presents quantitative data on key enzymatic parameters and metabolite concentrations, outlines detailed experimental protocols for the analysis of these pathways, and provides visual representations of the critical molecular processes and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, molecular biology, and drug development, offering insights into potential targets for therapeutic intervention.

Introduction: The Centrality of this compound in Cellular Metabolism

This compound, a five-carbon aldose sugar, is a ubiquitous and vital molecule in all living organisms.[1] Its primary significance lies in its structural role as the carbohydrate backbone of ribonucleic acid (RNA) and its derivative, deoxyribose, in deoxyribonucleic acid (DNA).[1] Beyond its structural function, this compound is a key component of essential biomolecules such as adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell, and various coenzymes, including NAD+, FAD+, and Coenzyme A.[1] The metabolic pathways that produce and utilize this compound are thus of paramount importance for cellular growth, proliferation, and function. This guide focuses specifically on the indispensable role of this compound as the foundational scaffold upon which purine and pyrimidine nucleotides are constructed.

The Pentose (B10789219) Phosphate (B84403) Pathway: The Primary Source of Ribose-5-Phosphate

The principal route for the endogenous synthesis of this compound in the form of Ribose-5-Phosphate (R5P) is the Pentose Phosphate Pathway (PPP).[2] The PPP is a cytosolic metabolic pathway that runs parallel to glycolysis, diverging from it at the level of glucose-6-phosphate.[2] The PPP is composed of two distinct branches: the oxidative and the non-oxidative phase.

-

Oxidative Phase: This phase is an irreversible process that converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH for each molecule of glucose-6-phosphate oxidized. Ribulose-5-phosphate is then isomerized to R5P.

-

Non-oxidative Phase: This phase consists of a series of reversible sugar-phosphate interconversions catalyzed by transketolase and transaldolase. These reactions can either produce R5P from glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) or convert excess R5P back into glycolytic intermediates.[3]

The flux through the PPP is tightly regulated to meet the cellular demand for NADPH and R5P.[2] In rapidly dividing cells, there is a high demand for nucleotide synthesis, leading to an increased flux towards R5P production.[3]

Figure 1: Overview of the Pentose Phosphate Pathway and its connection to nucleotide biosynthesis.

Activation of this compound: The Synthesis of PRPP

While R5P is the direct precursor derived from the PPP, it must be activated to a higher energy form, 5-phosphoribosyl-1-pyrophosphate (PRPP), to be utilized in nucleotide biosynthesis.[4] This activation is a critical control point in the overall pathway.

The Role of PRPP Synthetase

The synthesis of PRPP is catalyzed by the enzyme PRPP synthetase (also known as ribose-phosphate pyrophosphokinase).[4] This enzyme transfers the pyrophosphate group from ATP to the C1 position of R5P, forming PRPP and AMP.[4]

Reaction: Ribose-5-Phosphate + ATP → 5-Phosphoribosyl-1-Pyrophosphate (PRPP) + AMP[4]

PRPP is a key molecule that links carbohydrate metabolism with the biosynthetic pathways for purines, pyrimidines, histidine, and tryptophan.[5]

Regulation of PRPP Synthetase

The activity of PRPP synthetase is subject to complex allosteric regulation, ensuring that the production of PRPP is tightly coupled to cellular needs.[5][6]

-

Activation: The enzyme is activated by inorganic phosphate (Pi).[5][7]

-

Inhibition: PRPP synthetase is subject to feedback inhibition by purine and pyrimidine nucleotides, particularly ADP and GDP.[8] This ensures that the production of PRPP is halted when nucleotide pools are replete.

Recent studies have also shown that the filamentation of PRPS can modulate its allosteric regulation.[5][6][7][9] One filament form is resistant to allosteric inhibition by ADP, while another enhances it, suggesting a sophisticated mechanism for controlling PRPP production.[5]

Figure 2: Synthesis of PRPP and the allosteric regulation of PRPP Synthetase.

Nucleotide Biosynthesis Pathways Utilizing PRPP

PRPP serves as the activated ribose-phosphate donor for both the de novo and salvage pathways of nucleotide biosynthesis.

De Novo Purine Biosynthesis

The de novo synthesis of purine nucleotides (adenosine monophosphate, AMP, and guanosine (B1672433) monophosphate, GMP) is a complex, multi-step pathway that builds the purine ring structure onto the ribose moiety of PRPP.[10][11] The initial committed step is the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine PRPP amidotransferase.[10] The pathway proceeds through a series of reactions to form the first purine nucleotide, inosine (B1671953) monophosphate (IMP), which is then converted to AMP and GMP.[10][12]

De Novo Pyrimidine Biosynthesis

In contrast to purine synthesis, the pyrimidine ring (orotate) is synthesized first and then attached to PRPP to form the initial pyrimidine nucleotide, orotidine-5'-monophosphate (OMP).[13][14][] OMP is subsequently decarboxylated to uridine (B1682114) monophosphate (UMP), which serves as the precursor for other pyrimidine nucleotides (cytidine triphosphate, CTP, and thymidine (B127349) triphosphate, TTP).[16]

Salvage Pathways

Salvage pathways are an energetically favorable alternative to de novo synthesis, recycling pre-formed bases and nucleosides from the degradation of nucleic acids.[17] These pathways utilize phosphoribosyltransferases, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), to attach the salvaged bases to PRPP, thereby regenerating the corresponding nucleotides.[17]

References

- 1. Understanding this compound and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular determinants of de novo nucleotide biosynthesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Filamentation modulates allosteric regulation of PRPS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Filamentation modulates allosteric regulation of PRPS. — Oxford Neuroscience [neuroscience.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Filamentation modulates allosteric regulation of PRPS | Sciety [sciety.org]

- 10. microbenotes.com [microbenotes.com]

- 11. youtube.com [youtube.com]

- 12. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]

- 13. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 14. microbenotes.com [microbenotes.com]

- 16. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nucleotide salvage - Wikipedia [en.wikipedia.org]

structural analysis of D-Ribose and its isomers

An In-depth Technical Guide to the Structural Analysis of D-Ribose and Its Isomers

Introduction

This compound, a five-carbon aldose sugar (aldopentose), is a cornerstone of life, forming the structural backbone of ribonucleic acid (RNA) and serving as a critical component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][2] Its molecular formula is C₅H₁₀O₅.[1][3] The precise three-dimensional structure of this compound and its isomers—molecules with the same formula but different atomic arrangements—is paramount to their biological function. Understanding these structures is crucial for researchers in glycobiology, medicine, and drug development, particularly for designing nucleoside analogs used in antiviral and anticancer therapies. This guide provides a comprehensive overview of the , detailing physicochemical properties, experimental protocols, and relevant biological pathways.

The Structure and Isomerism of this compound

Carbohydrate isomerism is complex due to multiple chiral centers and the tendency to form cyclic structures in solution. For an aldopentose like ribose, there are several types of isomers.

-

Enantiomers (D/L Configuration): this compound and L-Ribose are non-superimposable mirror images of each other.[3] The D- or L- designation is determined by the orientation of the hydroxyl group on the chiral carbon furthest from the aldehyde group (C4).[1] Most naturally occurring monosaccharides are in the D-configuration.[4]

-

Epimers: These are diastereomers that differ in the configuration at only one chiral center. The epimers of this compound are D-Arabinose (C2 epimer), D-Xylose (C3 epimer), and D-Lyxose (C4 epimer).

-

Anomers (α/β Configuration): In aqueous solution, ribose cyclizes to form five-membered (furanose) or six-membered (pyranose) rings.[1][5] This creates a new chiral center at the anomeric carbon (C1). The two possible orientations of the hydroxyl group at this position are designated alpha (α) and beta (β).[1][5]

-

Tautomers: These are the different structural forms that are in equilibrium in solution. For this compound, this includes the linear aldehyde form and the four cyclic forms (α-furanose, β-furanose, α-pyranose, β-pyranose).[1][4] In solution at room temperature, this compound exists predominantly in its cyclic forms: about 59% as β-D-ribopyranose, 20% as α-D-ribopyranose, 13% as β-D-ribofuranose, 7% as α-D-ribofuranose, and only 0.1% as the open-chain form.[1]

Physicochemical Properties

The distinct structural arrangements of this compound and its isomers lead to different physical and chemical properties. These quantitative data are foundational for designing separation and identification protocols.

| Property | This compound | D-Arabinose | D-Xylose | D-Lyxose |

| Molar Mass ( g/mol ) | 150.13 | 150.13 | 150.13 | 150.13 |

| Melting Point (°C) | 88-92[2] | 158-160 | 144-145 | 106-108 |

| Appearance | White crystalline powder[1] | White crystalline powder | White crystalline powder | Viscous syrup |

| Water Solubility | Soluble[2] | Soluble | Very soluble | Soluble |

| Specific Rotation ([α]D) | -20.8° (c=4, H₂O)[2] | -105° (c=4, H₂O) | +18.8° (c=10, H₂O) | -14° (c=2, H₂O) |

Experimental Protocols for Structural Analysis

A combination of chromatographic and spectroscopic techniques is typically required for the complete structural elucidation of carbohydrates.[6][7]

Chromatographic Separation Methods

Chromatography is essential for separating complex mixtures of isomers before structural analysis.[8]

Protocol: High-Performance Liquid Chromatography (HPLC) for Pentose (B10789219) Isomer Separation

This protocol is adapted from methodologies described for the separation of biologically relevant monosaccharides.[9][10]

-

System Preparation:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) or evaporative light-scattering detector (ELSD).[8][11]

-

Column: A specialized carbohydrate analysis column, such as an amino-bonded (NH₂) or an amide-based HILIC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: Prepare an isocratic mobile phase of acetonitrile (B52724) and water (e.g., 80:20 v/v).[8] The addition of a modifier like ammonium (B1175870) hydroxide (B78521) can simplify chromatography by collapsing anomers. Degas the mobile phase thoroughly.

-

-

Sample Preparation:

-

Accurately weigh and dissolve carbohydrate standards (this compound, D-Arabinose, D-Xylose, D-Lyxose) and the unknown sample in the mobile phase to a concentration of 1-10 mg/mL.

-

Filter all samples through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Run:

-

Column Temperature: Set the column oven to 30-35°C.

-

Flow Rate: Set a flow rate of 1.0 mL/min.

-

Injection Volume: Inject 10-20 µL of each standard and sample.

-

Detection: Monitor the eluent using the RI or ELSD detector.

-

Analysis: Identify peaks in the sample chromatogram by comparing their retention times with those of the known standards. Quantify by comparing peak areas to a calibration curve generated from the standards.

-

Spectroscopic Characterization

Spectroscopy provides detailed information about molecular structure, bonding, and configuration.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful non-destructive technique for determining the primary structure, anomeric configuration, and conformation of carbohydrates.[8][12]

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified carbohydrate sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).

-

Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile protons (-OH) with deuterium, simplifying the resulting ¹H spectrum.

-

Transfer the final solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum. The anomeric proton signals (typically between 4.5 and 5.5 ppm) are highly diagnostic. The coupling constants (³J(H,H)) between vicinal protons provide information on their dihedral angles, which helps determine stereochemistry.[12]

-

Acquire a 1D ¹³C NMR spectrum. The chemical shift of the anomeric carbon (C1) is indicative of the ring size (furanose vs. pyranose) and anomeric configuration (α vs. β).[4][13]

-

Acquire two-dimensional (2D) NMR spectra:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within each sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.[8]

-

-

-

Data Analysis:

-

Assign all proton and carbon signals by interpreting the 1D and 2D spectra.

-

Determine the anomeric configuration (α/β) based on the chemical shift and coupling constant of the anomeric proton (H1).

-

Determine the ring form (pyranose/furanose) and the identity of the monosaccharide (Ribose, Arabinose, etc.) by analyzing the complete set of coupling constants and chemical shifts, which reflect the unique stereochemistry of each isomer.[12]

-

Protocol: Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

MS is used to determine the molecular weight of a carbohydrate and can provide structural information through fragmentation analysis.[14][15]

-

Ionization:

-

Introduce the sample into the mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact gaseous ions of the carbohydrate molecules.[16]

-

-

Mass Analysis (MS1):

-

Measure the mass-to-charge ratio (m/z) of the molecular ions to confirm the molecular weight (150.13 g/mol for pentoses).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the parent ion of interest and subject it to collision-induced dissociation (CID).[14]

-

Analyze the resulting fragment ions. The fragmentation pattern provides information about the carbohydrate structure. Glycosidic cleavages (between sugar units) and cross-ring cleavages provide different structural insights.[16]

-

-

Data Interpretation:

-

Compare the observed fragmentation pattern to known patterns for pentose isomers or use specialized software to aid in structural assignment.[14][15] While MS is excellent for determining molecular mass, distinguishing between stereoisomers like epimers can be extremely challenging and often requires combination with other techniques like ion mobility spectrometry.[16][17]

-

Visualization of Workflows and Pathways

General Workflow for Structural Elucidation

The complete structural analysis of an unknown carbohydrate is a multi-step process that integrates separation and multiple analytical techniques.

References

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. This compound | 50-69-1 [chemicalbook.com]

- 3. alevelbiology.co.uk [alevelbiology.co.uk]

- 4. cigs.unimo.it [cigs.unimo.it]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Computational Tools for the Structural Elucidation - Glycopedia [glycopedia.eu]

- 7. openaccesspub.org [openaccesspub.org]

- 8. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]

- 9. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Analysis of carbohydrates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of Carbohydrates by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Advanced Mass Spectrometry Techniques for the Characterization of Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Endogenous vs. Exogenous D-Ribose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-ribose, a pentose (B10789219) monosaccharide, is a fundamental building block for essential biomolecules, including ATP, RNA, and various coenzymes.[1][2] Its availability is critical for cellular energy homeostasis, nucleotide synthesis, and proliferation. Cells can acquire this compound through two primary routes: de novo synthesis via the endogenous pentose phosphate (B84403) pathway (PPP) or through the utilization of exogenous this compound from dietary or supplemental sources. Understanding the distinct metabolic pathways, regulatory mechanisms, and kinetic differences between endogenous and exogenous this compound metabolism is paramount for applications in therapeutic interventions, particularly in conditions characterized by mitochondrial dysfunction and impaired cellular bioenergetics.[2][3] This technical guide provides a comprehensive analysis of both metabolic routes, complete with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers and drug development professionals.

Endogenous this compound Metabolism: The Pentose Phosphate Pathway (PPP)

The primary pathway for de novo synthesis of this compound is the Pentose Phosphate Pathway (PPP), a cytosolic metabolic route that runs parallel to glycolysis.[4][5] The PPP's main functions are to produce NADPH for reductive biosynthesis and to synthesize ribose-5-phosphate (B1218738) (R5P), the precursor for nucleotide and nucleic acid synthesis.[4] The pathway is divided into two distinct phases: the oxidative and non-oxidative branches.

Oxidative Phase

This phase is characterized by the irreversible conversion of glucose-6-phosphate (G6P) to ribulose-5-phosphate, coupled with the reduction of NADP+ to NADPH. The key regulatory enzyme in this phase is Glucose-6-Phosphate Dehydrogenase (G6PDH), which catalyzes the initial, rate-limiting step.[2][6]

Key Reactions:

-

Glucose-6-phosphate is oxidized by G6PDH to 6-phosphoglucono-δ-lactone, generating one molecule of NADPH.[5]

-

6-phosphoglucono-δ-lactone is hydrolyzed to 6-phosphogluconate by gluconolactonase.[5]

-

6-phosphogluconate undergoes oxidative decarboxylation by 6-phosphogluconate dehydrogenase to yield ribulose-5-phosphate , generating a second molecule of NADPH.[5]

Non-Oxidative Phase

This phase consists of a series of reversible sugar-phosphate interconversions.[7] Its primary role is to convert ribulose-5-phosphate into R5P or into glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, depending on the cell's metabolic needs.

Key Reactions:

-

Ribulose-5-phosphate is isomerized to ribose-5-phosphate (R5P) by ribose-5-phosphate isomerase.[7][8]

-

Alternatively, ribulose-5-phosphate can be epimerized to xylulose-5-phosphate .

-

Transketolase and transaldolase enzymes then rearrange the carbon skeletons of these pentose phosphates to produce intermediates for glycolysis or gluconeogenesis.[9]

The production of this compound through the PPP is a relatively slow process, and its rate is tightly regulated by the cellular redox state (NADP+/NADPH ratio) and the demand for biosynthetic precursors.[2]

Exogenous this compound Metabolism: The Salvage Pathway

Exogenous this compound, obtained from diet or supplements, is rapidly absorbed in the small intestine.[10][11] Unlike glucose, its entry into cellular metabolism does not require insulin (B600854) and follows a more direct route, often referred to as a salvage pathway. This pathway allows cells to bypass the slower, rate-limited steps of the PPP.[2][3][6]

Key Steps:

-

Transport: this compound is transported into cells via facilitative glucose transporters (GLUTs), although the specific transporters and their kinetics are not fully elucidated.

-

Phosphorylation: Once inside the cell, this compound is efficiently phosphorylated by the enzyme ribokinase (RBKS) to form ribose-5-phosphate (R5P) . This is an ATP-dependent step and is the primary entry point for exogenous ribose into the metabolic pool.[1][6]

-

Metabolic Fates: The newly synthesized R5P joins the same cellular pool as that produced by the PPP. From here, it has two primary fates:

-

Nucleotide Synthesis: R5P is converted to phosphoribosyl pyrophosphate (PRPP) by PRPP synthetase.[6][7] PRPP is the activated form of ribose required for both de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) nucleotide synthesis.[2][6][12]

-

Energy Production: R5P can enter the non-oxidative branch of the PPP and be converted into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate), which can then be metabolized through glycolysis and the Krebs cycle to produce ATP.[1][13]

-

This pathway is particularly important in tissues with low G6PDH activity, such as the heart and skeletal muscle, where endogenous ribose synthesis is limited.[6][14]

Quantitative Data Comparison

The metabolic handling of this compound differs significantly depending on its source. The following tables summarize key quantitative parameters associated with both pathways.

Table 1: Pharmacokinetic Parameters of Oral this compound

| Parameter | Value | Species | Conditions | Reference |

| Tmax (Time to Peak Concentration) | 18 - 44 minutes | Human, Rabbit | Fasting, Oral Dose | [15][16] |

| Intestinal Absorption Rate | 87.8% - 99.8% | Human | Oral doses up to 200 mg/kg/h | [11] |

| Plasma Half-life (t½) | ~30 minutes (dose-dependent) | Rabbit | IV Administration | [16] |

| Urinary Excretion (% of dose) | 4% - 37.5% | Human, Rabbit | Dose and species dependent | [15][16] |

| Effect of Food (High Carb) | ↓ Cmax (69%), ↓ AUC (65%) | Human | 10g dose with meal | [15] |

Table 2: Key Enzymes and Metabolites

| Parameter | Endogenous Pathway (PPP) | Exogenous Pathway (Salvage) | Notes |

| Primary Source | Glucose | Dietary/Supplemental this compound | Endogenous synthesis is from glucose via the PPP.[1] |

| Rate-Limiting Enzyme | Glucose-6-Phosphate Dehydrogenase (G6PDH) | Ribokinase (RBKS) | G6PDH is the committed step of the PPP.[6] |

| ATP Requirement | Generates reducing equivalents (NADPH) | Consumes 1 ATP per molecule of this compound | Exogenous pathway requires an initial energy investment.[17] |

| Metabolic Rate | Slow, tightly regulated | Rapid, dependent on substrate availability | Exogenous this compound can bypass the slow PPP steps.[2][6] |

| Primary Tissues | Active in liver, adrenal cortex, red blood cells | Highly active in heart, muscle, brain | Tissues with high biosynthetic or redox demands rely on PPP.[4] |

| Plasma Concentration (Fasting) | N/A (synthesized intracellularly) | 0.02 - 0.1 mM | Baseline plasma this compound is significantly lower than glucose.[10] |

Experimental Protocols

Investigating this compound metabolism requires precise techniques to trace its fate and measure enzymatic activities. Below are outlines for key experimental protocols.

Protocol: In Vivo Stable Isotope Tracing of this compound Metabolism

This protocol uses a stable isotope-labeled this compound to trace its incorporation into downstream metabolites in an animal model.

Objective: To quantify the flux of exogenous this compound into nucleotide synthesis and central carbon metabolism.

Materials:

-

Animal model (e.g., C57BL/6 mice)

-

This compound-d5 (or other stable isotope-labeled ribose)

-

Sterile saline for injection or gavage

-

Liquid nitrogen

-

Metabolite extraction buffer (e.g., 80% methanol, -80°C)

-

LC-MS/MS system with appropriate columns (e.g., HILIC)

Methodology:

-

Animal Preparation: Acclimate animals and fast overnight to achieve a basal metabolic state.[18]

-

Tracer Administration: Administer a bolus of this compound-d5 via oral gavage or intraperitoneal (IP) injection. A typical dose is 1-2 g/kg body weight.[18]

-

Time-Course Sampling: At designated time points post-administration (e.g., 15, 30, 60, 120 minutes), euthanize cohorts of animals.

-

Tissue Harvest: Rapidly excise tissues of interest (e.g., liver, heart, skeletal muscle) and immediately snap-freeze in liquid nitrogen to quench all metabolic activity.[18]

-

Metabolite Extraction: Homogenize frozen tissue in ice-cold 80% methanol. Centrifuge at high speed at 4°C to pellet protein and debris. Collect the supernatant containing polar metabolites.

-

LC-MS/MS Analysis: Analyze the metabolite extract using LC-MS/MS. Use a targeted method to quantify the abundance of unlabeled (M+0) and labeled (M+5) forms of key metabolites such as R5P, ATP, and glycolytic intermediates.[18]

-

Data Analysis: Calculate the fractional isotopic enrichment for each metabolite over time to determine the rate and extent of this compound incorporation into different metabolic pathways.

Protocol: Ribokinase (RBKS) Activity Assay

This is a coupled-enzyme spectrophotometric assay to measure the activity of ribokinase in tissue lysates or with purified enzyme.

Objective: To determine the Vmax and Km of ribokinase for this compound.

Principle: The phosphorylation of this compound by RBKS produces ADP. The ADP is then used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is subsequently reduced to lactate (B86563) by lactate dehydrogenase (LDH), oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 100 mM KCl

-

Substrate solutions: this compound (varying concentrations), ATP (saturating concentration, e.g., 5 mM)

-

Coupling reagents: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

-

Enzyme source (tissue homogenate or purified RBKS)

-

UV/Vis Spectrophotometer

Methodology:

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, saturating concentrations of ATP, PEP, and NADH, and an excess of the coupling enzymes PK and LDH.

-

Initiate Reaction: Add the enzyme source (e.g., tissue lysate) to the cuvette and mix. Allow the reaction to equilibrate and record any background NADH oxidation.

-

Start Measurement: Initiate the primary reaction by adding this compound at a specific concentration. Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculate Rate: The rate of reaction is proportional to the rate of change in absorbance (ΔA340/min), using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Determine Kinetic Parameters: Repeat steps 1-4 with varying concentrations of this compound. Plot the initial reaction rates against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Implications for Drug Development

The ability of exogenous this compound to rapidly replenish cellular R5P and ATP pools by bypassing the rate-limiting steps of the PPP has significant therapeutic implications.[14][19]

-

Cardiovascular Disease: In ischemic conditions, myocardial ATP levels are depleted. Supplemental this compound has been shown to enhance the recovery of these energy molecules, improving heart function.[2][19][20]

-

Mitochondrial Myopathies: In diseases characterized by mitochondrial dysfunction, supplementing with this compound may provide an alternative substrate for energy production and support cellular integrity.[2][3]

-

Chronic Fatigue and Fibromyalgia: Some studies suggest that impaired cellular energy metabolism contributes to these conditions. This compound supplementation has shown potential in improving energy levels and overall well-being in affected individuals.[14][20]

However, potential adverse effects must be considered. Excessive this compound can lead to the formation of advanced glycation end products (AGEs), which may contribute to cellular damage, and high doses can cause gastrointestinal side effects.[1][11] Therefore, a thorough understanding of its dose-dependent pharmacokinetics and metabolism is crucial for safe and effective therapeutic application.[15]

Conclusion

Endogenous and exogenous this compound metabolism are distinct yet interconnected processes that converge at the critical metabolite, ribose-5-phosphate. The endogenous pathway (PPP) is a slow, highly regulated process essential for generating NADPH and de novo ribose synthesis. In contrast, the exogenous pathway provides a rapid, direct route for incorporating this compound into the cellular metabolic pool, a feature of significant interest for therapeutic applications aimed at boosting cellular energy levels. For drug development professionals, leveraging the benefits of exogenous this compound requires a deep, quantitative understanding of its transport, phosphorylation, and metabolic fate to optimize dosing strategies and mitigate potential risks. The experimental frameworks provided herein offer a foundation for further investigation into this vital metabolic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding this compound and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ribose - Wikipedia [en.wikipedia.org]

- 7. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of this compound administered continuously to healthy persons and to patients with myoadenylate deaminase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound metabolic disorder and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound for Cellular Energy Support | Designs for Health [casi.org]

- 15. Evaluation of this compound pharmacokinetics, dose proportionality, food effect, and pharmacodynamics after oral solution administration in healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic evaluation of this compound after oral and intravenous administration to healthy rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. How To Restore Your Cellular Energy - Life Extension [lifeextension.com]

- 20. vitajoygroupusa.com [vitajoygroupusa.com]

The Cellular Gateway: An In-depth Technical Guide to D-Ribose Transport and Uptake Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-ribose (B76849), a pentose (B10789219) sugar fundamental to cellular metabolism and the backbone of nucleic acids, requires efficient transport across the plasma membrane to exert its biological functions. This technical guide provides a comprehensive overview of the current understanding of this compound transport and uptake mechanisms in cells. It delves into the primary transporters involved, the kinetics of uptake, the signaling pathways that regulate these processes, and detailed experimental protocols for their investigation. While the transport of hexoses like glucose is well-characterized, the specific mechanisms for this compound are still an active area of research. This document synthesizes the available data, highlighting both established knowledge and existing gaps in the field, to serve as a valuable resource for researchers and professionals in drug development and metabolic studies.

Introduction to this compound and its Cellular Importance

This compound is a naturally occurring monosaccharide that serves as a critical building block for essential biomolecules, including:

-

Nucleic Acids: Forming the backbone of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).

-

Energy Currency: As a component of adenosine (B11128) triphosphate (ATP), the primary energy carrier in cells.

-

Coenzymes: Integral to the structure of vital coenzymes such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and flavin adenine dinucleotide (FAD).

The intracellular availability of this compound is a rate-limiting step in the synthesis of these molecules, particularly under conditions of high metabolic demand or stress. Cellular uptake of exogenous this compound can bypass the de novo synthesis pathway, the Pentose Phosphate Pathway (PPP), to rapidly replenish cellular energy stores and support nucleotide synthesis.

Mechanisms of this compound Transport

The transport of this compound across the cell membrane is primarily mediated by facilitated diffusion through members of the Solute Carrier Family 2 (SLC2A), commonly known as glucose transporters (GLUTs). However, evidence also suggests the involvement of other transport systems.

The Role of Glucose Transporters (GLUTs)

The GLUT family of transporters are integral membrane proteins that facilitate the transport of monosaccharides down their concentration gradient. While primarily characterized for their role in glucose transport, several GLUT isoforms have been implicated in this compound uptake.

In mammalian cells, the uptake of this compound is suggested to be mediated by members of the GLUT family, although specific kinetic data remains limited. For instance, studies have shown that this compound can be transported by the glucose transporter isoform 2 (GLUT2) in liver cells[1]. In human erythrocytes, this compound uptake occurs in a concentration-dependent manner; however, it was not inhibited by a specific GLUT1 inhibitor, suggesting the involvement of other transporters or a different binding site for this compound on GLUT1 in these cells[2].

Kinetic studies on GLUT homologs in the parasite Leishmania have provided valuable insights. The transporter LmGT2 was shown to be an effective carrier of this compound[3].

Other Potential Transport Mechanisms

In addition to GLUTs, other transport systems may contribute to this compound uptake in a cell-type and organism-specific manner. In bacteria such as E. coli, specific ATP-binding cassette (ABC) transporters are involved in this compound uptake.

Quantitative Analysis of this compound Transport

The efficiency of a transporter is characterized by its kinetic parameters: the Michaelis constant (Km) and the maximum transport velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax and is an inverse measure of the transporter's affinity for the substrate.

Quantitative data for this compound transport in mammalian cells is not yet well-established. The following tables summarize the available kinetic data for this compound in a non-mammalian system and for related monosaccharides in mammalian cells to provide a comparative context.

Table 1: Kinetic Parameters for this compound Transport

| Transporter | Organism/Cell Type | Substrate | Km (mM) | Vmax (pmol/min/10^7 cells) | Reference |

| LmGT2 | Leishmania mexicana | This compound | 0.98 ± 0.31 | 367 ± 32 | [3] |

| LmGT3 | Leishmania mexicana | This compound | 5.75 ± 2.11 | 352 ± 59 | [3] |

Table 2: Kinetic Parameters for Glucose and Other Monosaccharide Transport by Mammalian GLUTs

| Transporter | Cell Type/System | Substrate | Km (mM) | Vmax | Reference |

| GLUT1 | Xenopus oocytes | 3-O-methylglucose | 26.2 | 3.5 nmol/min/cell | [4] |

| GLUT4 | Xenopus oocytes | 3-O-methylglucose | 4.3 | 0.7 nmol/min/cell | [4] |

| GLUT1 | Human Erythrocytes | 3-O-methylglucose | 1.4 ± 0.2 | 161 ± 10 µmol/L/min | [5] |

| GLUT1 | Human Erythrocytes | Dehydroascorbic acid | 1.6 ± 0.6 | 130 ± 21 µmol/L/min | [5] |

Regulation of this compound Transport

The transport of monosaccharides via GLUTs is a tightly regulated process, influenced by various signaling pathways that respond to metabolic cues and hormonal signals.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of glucose metabolism and is known to influence the trafficking of GLUT transporters to the plasma membrane. Insulin (B600854), for example, activates this pathway, leading to the translocation of GLUT4 from intracellular vesicles to the cell surface in muscle and adipose tissue, thereby increasing glucose uptake. It is plausible that this pathway also regulates the surface expression of GLUTs involved in this compound transport.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Under conditions of low cellular energy (high AMP/ATP ratio), such as during exercise or metabolic stress, AMPK is activated. Activated AMPK promotes energy-producing pathways, including glucose uptake. AMPK can stimulate the translocation of GLUT transporters to the plasma membrane, independent of insulin signaling.

Experimental Protocols for Studying this compound Uptake

Investigating this compound transport requires robust and reproducible experimental methods. The following section outlines a detailed protocol for a radiolabeled this compound uptake assay, a commonly used method to quantify substrate transport.

Radiolabeled this compound Uptake Assay

This method measures the uptake of radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound) into cultured cells over a defined period.

Materials:

-

Cultured mammalian cells

-

24-well or 96-well cell culture plates

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

-

Radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound)

-

Unlabeled this compound (for competition assays)

-

Ice-cold Stop Solution (e.g., PBS with 0.5 mM phloretin)

-

Lysis Buffer (e.g., 0.1 M NaOH or 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in 24-well or 96-well plates and grow to 80-90% confluency.

-

Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.

-

Pre-incubation: Add 500 µL (for 24-well plates) of pre-warmed Uptake Buffer to each well and incubate at 37°C for 10-15 minutes to equilibrate the cells.

-

Uptake Initiation: Aspirate the pre-incubation buffer and add the Uptake Buffer containing the desired concentration of radiolabeled this compound. For competition assays, include a high concentration of unlabeled this compound.

-

Incubation: Incubate the cells at 37°C for various time points (e.g., 1, 5, 10, 20 minutes) to determine the linear range of uptake.

-

Uptake Termination: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold Stop Solution.

-

Cell Lysis: Add an appropriate volume of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. The specific uptake is calculated by subtracting the non-specific uptake (in the presence of excess unlabeled this compound) from the total uptake. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Future Directions and Conclusion

The study of this compound transport is a burgeoning field with significant implications for understanding cellular metabolism in health and disease. While the involvement of GLUT transporters is evident, a number of key questions remain:

-

Mammalian this compound Transporter Kinetics: There is a critical need for comprehensive kinetic studies to determine the Km and Vmax of this compound for various GLUT isoforms in different mammalian cell types.

-

Identification of Novel Transporters: Further research is required to identify and characterize other potential this compound transporters beyond the GLUT family.

-

Regulation in Pathophysiology: Elucidating how this compound transport is regulated in disease states, such as metabolic syndrome, cardiovascular disease, and cancer, could open new avenues for therapeutic intervention.

References

- 1. pnas.org [pnas.org]

- 2. Effects of this compound on human erythrocytes: Non-enzymatic glycation of hemoglobin, eryptosis, oxidative stress and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Glucose Transporter Can Mediate Ribose Uptake: DEFINITION OF RESIDUES THAT CONFER SUBSTRATE SPECIFICITY IN A SUGAR TRANSPORTER - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human erythrocytes transport dehydroascorbic acid and sugars using the same transporter complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Regulation of D-Ribose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribose, a five-carbon aldopentose, is a fundamental biomolecule essential for life. It forms the carbohydrate backbone of ribonucleic acid (RNA) and is a key component of vital cellular molecules such as adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, and various coenzymes including NADH, NADPH, and FADH.[1][2] The metabolic pathways governing this compound synthesis and utilization are tightly regulated to meet the cell's demands for proliferation, energy homeostasis, and antioxidant defense. This technical guide provides a comprehensive overview of the enzymatic regulation of this compound metabolism, with a focus on the core pathways, key regulatory enzymes, quantitative data, and detailed experimental protocols relevant to researchers and drug development professionals.

Core Metabolic Pathway: The Pentose (B10789219) Phosphate Pathway (PPP)

The primary route for endogenous this compound synthesis is the Pentose Phosphate Pathway (PPP), a metabolic cascade that runs parallel to glycolysis.[3][4] The PPP is bifurcated into two distinct phases: the oxidative and non-oxidative branches.

-

Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH for each molecule of glucose-6-phosphate that enters the pathway. NADPH is a critical reducing agent for biosynthetic reactions and for regenerating reduced glutathione, a key cellular antioxidant.[5]

-

Non-oxidative Phase: This reversible phase allows for the interconversion of various five-carbon sugars, including the isomerization of ribulose-5-phosphate to ribose-5-phosphate (B1218738) (R5P) by the enzyme ribose-5-phosphate isomerase. R5P is the direct precursor for nucleotide biosynthesis. The non-oxidative branch also connects the PPP back to glycolysis through the enzymes transketolase and transaldolase, which remodel the carbon skeletons of the pentose phosphates to produce the glycolytic intermediates fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.

Exogenous this compound can enter cellular metabolism by being phosphorylated to this compound-5-phosphate by the enzyme ribokinase, thereby bypassing the oxidative phase of the PPP.[1]

Signaling Pathway of this compound Metabolism

The flux of glucose through the PPP and the subsequent metabolism of this compound are intricately regulated by cellular needs. The following diagram illustrates the central pathways and key enzymatic steps.

Figure 1: Overview of this compound Metabolism. This diagram illustrates the integration of the Pentose Phosphate Pathway with glycolysis and the entry of exogenous this compound into the metabolic pool.

Key Regulatory Enzymes

The flux through the this compound metabolic pathways is controlled by the activity of several key enzymes, which are regulated by substrate availability, allosteric effectors, and post-translational modifications.

Ribokinase (RK)

Ribokinase (EC 2.7.1.15) catalyzes the ATP-dependent phosphorylation of this compound to this compound-5-phosphate, trapping it within the cell for further metabolism.[6] This is the first and rate-limiting step in the utilization of exogenous this compound.

-

Regulation: Human ribokinase activity is dependent on the presence of magnesium ions and is activated by monovalent cations like potassium.[7] The enzyme can be inhibited by some of its products and other metabolites.

Transketolase (TKT)

Transketolase (EC 2.2.1.1) is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor in the non-oxidative PPP.[4] It plays a crucial role in the interconversion of pentose phosphates and their connection to glycolysis.

-

Regulation: The activity of transketolase is dependent on the availability of its cofactor, thiamine diphosphate. Donor substrates have been shown to enhance the affinity of the enzyme for its coenzyme.[4]

Transaldolase (TAL)

Transaldolase (EC 2.2.1.2) catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor in the non-oxidative PPP.[8]

-

Regulation: Transaldolase, along with transketolase, facilitates the reversible link between the PPP and glycolysis, and its activity is influenced by the concentrations of its substrates and products.

Quantitative Data on Enzyme Kinetics and Metabolite Concentrations

The following tables summarize key quantitative data for the enzymes and metabolites involved in this compound metabolism. This information is crucial for building kinetic models and for understanding the metabolic state of cells and tissues.

Table 1: Kinetic Parameters of Key Human Enzymes in this compound Metabolism

| Enzyme | Substrate | Km (mM) | Vmax | kcat (s⁻¹) | Source(s) |

| Ribokinase (RK) | This compound | ~2-7 | N/A | N/A | [7][9] |

| ATP | N/A | N/A | N/A | ||

| Transketolase (TKT) | Xylulose-5-phosphate | N/A | N/A | N/A | |

| Ribose-5-phosphate | N/A | N/A | N/A | ||

| Transaldolase (TAL) | Sedoheptulose-7-phosphate | N/A | N/A | N/A | |

| Glyceraldehyde-3-phosphate | N/A | N/A | N/A | ||

| N/A: Data not readily available in the searched literature for human enzymes under standardized conditions. |

Table 2: Reported Intracellular Concentrations of this compound and its Metabolites

| Metabolite | Cell/Tissue Type | Concentration (µM) | Source(s) |

| This compound | Human Serum | 10-100 | [10] |

| Cerebrospinal Fluid | 10-100 | [10] | |

| This compound-5-Phosphate | Various Eukaryotic Cells | Not Available | [11] |

| Note: Intracellular concentrations can vary significantly depending on cell type, metabolic state, and experimental conditions. |

Experimental Protocols

Accurate measurement of enzyme activity and metabolite levels is fundamental for studying this compound metabolism. The following sections provide detailed methodologies for key experiments.

Protocol 1: Ribokinase Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay to determine ribokinase activity by measuring the rate of ADP production.

Workflow for Ribokinase Activity Assay

Figure 2: Experimental workflow for the coupled ribokinase activity assay.

Materials:

-

Tris-HCl buffer (pH 7.5)

-

This compound solution

-

ATP solution

-

Phosphoenolpyruvate (PEP) solution

-

NADH solution

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Magnesium chloride (MgCl₂)

-

Potassium chloride (KCl)

-

Cell or tissue lysate containing ribokinase

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, PEP, NADH, PK, and LDH.

-

Add the cell or tissue lysate to the reaction mixture and incubate for a few minutes to allow for the consumption of any endogenous ADP or pyruvate.

-

Initiate the reaction by adding this compound and ATP.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

-

Calculate the rate of the reaction from the linear portion of the absorbance curve.

-

The activity of ribokinase is proportional to the rate of NADH oxidation, based on a 1:1 stoichiometry between ADP produced by ribokinase and NADH oxidized by LDH.

Protocol 2: Transketolase Activity Assay

This protocol details a method for measuring transketolase activity, which is often used as a functional biomarker for thiamine (vitamin B1) status.[12][13]

Materials:

-

Erythrocyte hemolysate or other tissue/cell lysate

-

Reaction buffer (e.g., glycylglycine (B550881) buffer)

-

Ribose-5-phosphate (R5P) solution

-

Xylulose-5-phosphate (X5P) or a system to generate it in situ (e.g., from ribulose-5-phosphate with an epimerase)

-

Coupling enzymes: triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GDH)

-

NADH solution

-

Thiamine diphosphate (ThDP) solution (for measuring stimulated activity)

Procedure:

-

Prepare erythrocyte hemolysates from whole blood samples.

-

Set up two parallel reactions for each sample: one for basal activity and one for ThDP-stimulated activity.

-

The reaction mixture contains buffer, R5P, X5P, NADH, TPI, and GDH.

-

For the stimulated activity assay, add an excess of ThDP to the reaction mixture.

-

Add the hemolysate to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm as NADH is consumed. The rate of NADH oxidation is proportional to the rate of glyceraldehyde-3-phosphate production by transketolase.

-

Calculate the basal and stimulated transketolase activities. The difference between these values can be used to determine the thiamine status.

Protocol 3: Quantification of Intracellular this compound and this compound-5-Phosphate by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound and its phosphorylated form from cultured cells.

Workflow for Metabolite Quantification

Figure 3: General workflow for the quantification of intracellular metabolites from cultured cells.

Materials:

-

Cultured cells

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold extraction solvent (e.g., 80% methanol)

-

Stable isotope-labeled internal standards (e.g., ¹³C₅-D-ribose, ¹³C₅-D-ribose-5-phosphate)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Rapidly wash cultured cells with ice-cold PBS to remove extracellular metabolites.

-

Quench metabolism by adding ice-cold extraction solvent.

-

Scrape the cells and collect the extract.

-

Add internal standards.

-

Centrifuge to pellet cell debris and proteins.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the metabolites using an appropriate chromatography method (e.g., HILIC for polar compounds).

-

Detect and quantify the target metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of the target analytes and their corresponding stable isotope-labeled internal standards.

-

Determine the concentration of this compound and this compound-5-phosphate in the samples by comparing their peak area ratios to the internal standards against the calibration curve.

-

Pharmacological Modulation of this compound Metabolism

The enzymes of the this compound metabolic pathways represent potential targets for therapeutic intervention in various diseases, including cancer and metabolic disorders.

-

Ribokinase Inhibitors: Compounds that inhibit ribokinase can block the utilization of exogenous this compound.[14] This could be a strategy to limit the proliferation of cancer cells that may rely on salvaged ribose for nucleotide synthesis.

-

Transketolase Inhibitors: Inhibition of transketolase can disrupt the non-oxidative PPP, which may be detrimental to cancer cells that have an increased demand for both NADPH and ribose-5-phosphate.[15][16][17] Several small molecule inhibitors of transketolase have been developed and are being investigated for their therapeutic potential.

Conclusion

The enzymatic regulation of this compound metabolism is a complex and highly integrated process that is central to cellular function. The Pentose Phosphate Pathway and the key enzymes ribokinase, transketolase, and transaldolase play pivotal roles in maintaining the balance between nucleotide synthesis, energy metabolism, and redox homeostasis. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is essential for researchers and drug development professionals seeking to modulate this compound metabolism for therapeutic benefit. This technical guide provides a foundational resource to aid in these endeavors.

References

- 1. Residues of the ribose binding site are required for human ribokinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding this compound and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transketolase - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. mpbio.com [mpbio.com]

- 8. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid glycation with this compound induces globular amyloid-like aggregations of BSA with high cytotoxicity to SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ymdb.ca [ymdb.ca]

- 12. benchchem.com [benchchem.com]

- 13. Exploring cancer metabolism through isotopic tracing and metabolic flux analysis [dspace.mit.edu]

- 14. scbt.com [scbt.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Search for Inhibitors of Mycobacterium tuberculosis Transketolase in a Series of Sulfo-Substituted Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Non-charged thiamine analogs as inhibitors of enzyme transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Ribose in Purine and Pyrimidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribose, a naturally occurring pentose (B10789219) sugar, is a cornerstone of cellular metabolism, serving as the fundamental building block for nucleic acids (DNA and RNA) and the primary energy currency of the cell, adenosine (B11128) triphosphate (ATP).[1] The availability of this compound is intrinsically linked to the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the essential components of these vital macromolecules. This technical guide provides an in-depth exploration of the role of this compound in nucleotide biosynthesis, detailing the core biochemical pathways, the impact of exogenous this compound supplementation, and relevant experimental methodologies for research and drug development.

The synthesis of purine and pyrimidine nucleotides occurs through two main routes: the de novo pathway, which builds the nucleotide from simpler precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides.[1][2] this compound enters these pathways in its activated form, 5-phosphoribosyl-1-pyrophosphate (PRPP), the synthesis of which is a critical rate-limiting step.[3][4] The primary endogenous source of ribose for PRPP production is the pentose phosphate (B84403) pathway (PPP), a branch of glucose metabolism.[5] However, under conditions of high energy demand or metabolic stress, the PPP can be rate-limiting.[6] In such scenarios, supplemental this compound can bypass these enzymatic steps, directly entering the metabolic pool for PRPP synthesis and accelerating nucleotide production.[6][7][8]